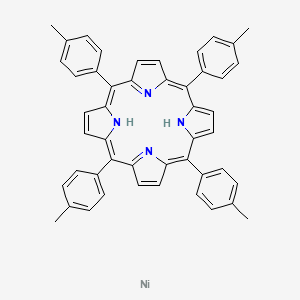

meso-Tetratolylporphyrin-Ni(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

meso-Tetratolylporphyrin-Ni(II): is a metalloporphyrin complex where nickel is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Ni(II) is particularly interesting due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Ni(II) typically involves the condensation of pyrrole with an aldehyde, followed by metallation with nickel salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-tolualdehyde in the presence of an acid catalyst, such as trifluoroacetic acid, under reflux conditions. The resulting porphyrin is then metallated with nickel acetate in a suitable solvent like chloroform .

Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: meso-Tetratolylporphyrin-Ni(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the nickel center and the porphyrin ring.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) porphyrin complexes, while reduction can yield nickel(I) species .

科学的研究の応用

Catalysis

meso-Tetratolylporphyrin-Ni(II) serves as an effective catalyst in various organic reactions, including:

- Oxidation Reactions : It can catalyze the oxidation of alcohols and other substrates using mild oxidants like hydrogen peroxide.

- Hydrogenation : The compound facilitates the hydrogenation of alkenes and alkynes, showcasing its versatility in organic synthesis.

Biological Studies

In biological research, meso-Tetratolylporphyrin-Ni(II) acts as a model for studying metalloproteins and enzymes. Its ability to mimic the active sites of natural enzymes allows researchers to investigate:

- Enzymatic Function : Understanding how metalloporphyrins function in biological systems.

- Photodynamic Therapy : The compound's photophysical properties make it suitable for applications in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.

Medical Applications

The compound has potential applications in medicine, particularly:

- Photodynamic Therapy : Research indicates that meso-Tetratolylporphyrin-Ni(II) can effectively induce cell death in cancer cells when activated by light.

- Antiviral Activity : Preliminary studies suggest that related porphyrins may inhibit viral replication, indicating potential use against viruses such as hepatitis C.

Materials Science

In materials science, meso-Tetratolylporphyrin-Ni(II) is utilized for developing advanced materials due to its electronic properties:

- Sensors : Its unique electronic characteristics enable its use in sensor technologies for detecting various analytes.

- Optoelectronic Devices : The compound is explored for applications in organic photovoltaics and light-emitting devices.

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| HCV Inhibition Study | Antiviral Activity | Demonstrated potential for reducing HCV RNA levels through structural modifications. |

| DNA Interaction Study | Photodynamic Effects | Induced significant DNA strand breaks upon light exposure, highlighting therapeutic potential. |

| Antifungal Screening | Antifungal Activity | Showed efficacy against various fungal strains, suggesting utility in antifungal drug development. |

Detailed Case Studies

-

HCV Inhibition :

- A study on porphyrin derivatives indicated that certain structures could significantly reduce hepatitis C virus RNA levels in infected cells. Although specific data on meso-Tetratolylporphyrin-Ni(II) against HCV is limited, related compounds suggest promising avenues for further exploration.

-

DNA Photodamage :

- Research revealed that upon exposure to light, meso-Tetratolylporphyrin derivatives could induce substantial DNA damage. This property is particularly relevant for developing targeted cancer therapies.

-

Antifungal Activity :

- In vitro studies have shown that meso-Tetratolylporphyrin-Ni(II) can inhibit the growth of various fungal strains, indicating its potential as an antifungal agent.

作用機序

The mechanism of action of meso-Tetratolylporphyrin-Ni(II) involves the coordination of nickel to the nitrogen atoms of the porphyrin ring, which stabilizes the complex and allows it to participate in various chemical reactions. The nickel center can undergo redox changes, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in biological systems.

類似化合物との比較

meso-Tetraphenylporphyrin-Ni(II): Similar structure but with phenyl groups instead of tolyl groups.

meso-Tetraarylporphyrin-Ni(II): General class of compounds with various aryl substituents.

meso-Tetra(4-pyridyl)porphyrin-Ni(II): Contains pyridyl groups, offering different electronic properties.

Uniqueness: meso-Tetratolylporphyrin-Ni(II) is unique due to the presence of tolyl groups, which influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science.

生物活性

Introduction

Meso-Tetratolylporphyrin-Ni(II) is a metalloporphyrin that has garnered attention due to its potential biological activities, particularly in the fields of photodynamic therapy, antiviral applications, and as a DNA-interactive agent. This article reviews various studies that highlight the biological properties of this compound, including its mechanisms of action, efficacy against specific pathogens, and interactions with biomolecules.

Chemical Structure and Properties

Meso-Tetratolylporphyrin-Ni(II) consists of a porphyrin core with four tolyl groups attached at the meso positions, coordinated to a nickel(II) ion. Its structure contributes to its unique photophysical properties, which are crucial for its biological activity.

Table 1: Key Properties of meso-Tetratolylporphyrin-Ni(II)

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4Ni |

| Molecular Weight | 358.19 g/mol |

| Absorption Peaks | Soret Band: ~420 nm |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Recent studies have demonstrated that certain porphyrin derivatives exhibit antiviral properties against hepatitis C virus (HCV). Specifically, anionic tetraphenylporphyrins have shown potent inhibition of HCV replicons. While specific data on meso-Tetratolylporphyrin-Ni(II) against HCV is limited, related compounds indicate a promising avenue for further research.

- Mechanism of Action : These compounds likely disrupt the viral life cycle by interacting with viral proteins or RNA, leading to reduced viral replication .

DNA Interaction Studies

The interaction of porphyrins with DNA is a critical area of research due to their potential applications in cancer therapy. Meso-Tetratolylporphyrin-Ni(II) has been studied for its ability to bind DNA and induce photodamage.

- Binding Studies : Spectroscopic techniques such as UV-Vis and circular dichroism have shown that meso-Tetratolylporphyrin-Ni(II) can interact with DNA via electrostatic interactions due to its cationic nature .

- Photodynamic Effects : Upon light irradiation, this compound generates reactive oxygen species (ROS), which can lead to oxidative damage in DNA. This property is particularly useful in photodynamic therapy for targeting cancer cells .

Antifungal Activity

Porphyrins have also been explored for their antifungal properties. Meso-Tetratolylporphyrin-Ni(II) has shown activity against various fungal strains, making it a candidate for antifungal drug development.

- Efficacy Testing : In vitro studies have indicated that this compound can inhibit fungal growth effectively, although specific quantitative data on its antifungal potency remains to be fully characterized .

Case Studies and Research Findings

- HCV Inhibition : A study on porphyrin derivatives found that certain structures could significantly reduce HCV RNA levels in infected cells, suggesting that similar derivatives could be effective against HCV when modified appropriately .

- DNA Photodamage : Research indicated that upon exposure to light, meso-tetratolylporphyrin derivatives could induce significant DNA strand breaks, highlighting their potential as therapeutic agents in cancer treatment .

- Antifungal Screening : A screening of various porphyrins showed that those with nickel coordination exhibited enhanced antifungal activity compared to their non-metalated counterparts .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Potent against HCV replicons |

| DNA Interaction | Strong binding affinity; induces photodamage |

| Antifungal | Effective against various fungal strains |

特性

CAS番号 |

58188-46-8 |

|---|---|

分子式 |

C48H36N4Ni |

分子量 |

727.5 g/mol |

IUPAC名 |

nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

InChIキー |

IOHXPIBPINLQIS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |

正規SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。